Biocatalytic Reduction: Superior Enantioselectivity for Meta-Nitro Substrate via C. tropicalis CE017
In a head-to-head substrate screen using whole cells of Candida tropicalis CE017, the bioreduction of 3'-nitroacetophenone (meta-substituted) proceeded with 100% conversion and an enantiomeric excess (ee) >96% for the (S)-alcohol product [1]. In contrast, the reduction of 4'-chloroacetophenone under identical conditions yielded only 65% conversion and 62% ee, demonstrating that the meta-nitro substrate is a superior fit for the enzyme's active site, leading to near-perfect stereocontrol [1].
| Evidence Dimension | Biocatalytic Reduction Performance (Conversion & Enantioselectivity) |
|---|---|
| Target Compound Data | Conversion: 100%; Enantiomeric Excess (ee): >96% (S)-enantiomer |
| Comparator Or Baseline | 4'-Chloroacetophenone: Conversion: 65%; ee: 62% |
| Quantified Difference | +35% absolute conversion; +34% absolute ee |
| Conditions | Whole-cell bioreduction using Candida tropicalis CE017, 28°C, 9 days, pH 5.5, potato-dextrose medium. |
Why This Matters
This data confirms that (S)-1-(3-nitrophenyl)ethanol can be obtained with exceptional optical purity via a green chemistry route, minimizing downstream purification costs and ensuring high stereochemical fidelity for chiral drug synthesis.
- [1] Vieira, G.A.B., et al. Candida tropicalis CE017: a new Brazilian enzymatic source for the bioreduction of aromatic prochiral ketones. J. Braz. Chem. Soc., 2010, 21(8), 1509-1516. DOI: 10.1590/S0103-50532010000800015. View Source
